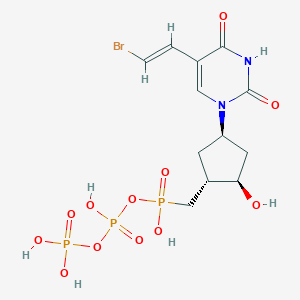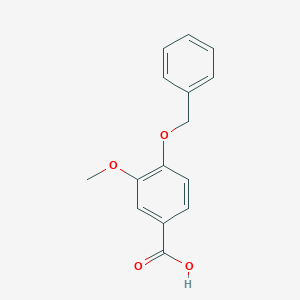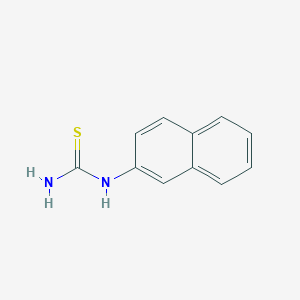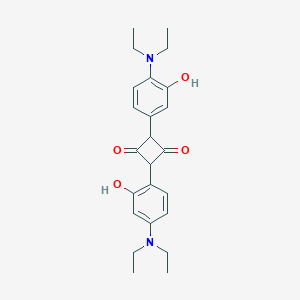
Tetraethyl squarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl squarate (TES) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TES is a squaric acid derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Tetraethyl squarate is not well understood. However, it is believed that Tetraethyl squarate acts as a Michael acceptor and reacts with various nucleophiles such as amines, thiols, and alcohols. This reaction leads to the formation of a covalent bond between Tetraethyl squarate and the nucleophile.
Efectos Bioquímicos Y Fisiológicos
Tetraethyl squarate has shown potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Tetraethyl squarate has also been shown to induce apoptosis in cancer cells. However, the exact mechanism of Tetraethyl squarate-induced apoptosis is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetraethyl squarate has several advantages as a reagent in organic synthesis. It is a stable compound that can be easily synthesized in large quantities. Tetraethyl squarate is also relatively cheap compared to other reagents used in organic synthesis. However, Tetraethyl squarate has some limitations as well. It is a toxic compound that can cause harm if not handled properly. Tetraethyl squarate also has a low boiling point, which makes it difficult to handle in some reactions.
Direcciones Futuras
There are several future directions for Tetraethyl squarate research. One of the most promising directions is the development of Tetraethyl squarate-based anti-cancer drugs. Tetraethyl squarate can also be used as a building block in the synthesis of various organic molecules with potential applications in medicine and materials science. Further research is needed to understand the mechanism of action of Tetraethyl squarate and its potential applications in various scientific fields.
Conclusion:
In conclusion, Tetraethyl squarate is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Tetraethyl squarate in various scientific fields.
Métodos De Síntesis
Tetraethyl squarate can be synthesized using several methods. One of the most common methods is the reaction between ethyl acetoacetate and ethyl chloroformate. This reaction produces Tetraethyl squarate along with ethyl carbamate as a byproduct. Another method involves the reaction between ethyl acetoacetate and carbon tetrachloride in the presence of aluminum chloride as a catalyst. This method produces Tetraethyl squarate and aluminum chloride as a byproduct.
Aplicaciones Científicas De Investigación
Tetraethyl squarate has shown potential in various scientific research applications. One of the most promising applications of Tetraethyl squarate is in the field of organic synthesis. Tetraethyl squarate can be used as a reagent in various organic reactions such as Michael addition, aldol condensation, and cycloaddition reactions. Tetraethyl squarate has also been used as a building block in the synthesis of various organic molecules.
Propiedades
Número CAS |
121496-65-9 |
|---|---|
Nombre del producto |
Tetraethyl squarate |
Fórmula molecular |
C24H30N2O4 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-[4-(diethylamino)-2-hydroxyphenyl]-4-[4-(diethylamino)-3-hydroxyphenyl]cyclobutane-1,3-dione |
InChI |
InChI=1S/C24H30N2O4/c1-5-25(6-2)16-10-11-17(19(27)14-16)22-23(29)21(24(22)30)15-9-12-18(20(28)13-15)26(7-3)8-4/h9-14,21-22,27-28H,5-8H2,1-4H3 |
Clave InChI |
WQOCBXDIJFBKAH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=CC(=C(C=C3)N(CC)CC)O)O |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=CC(=C(C=C3)N(CC)CC)O)O |
Otros números CAS |
121496-65-9 |
Sinónimos |
1,3-bis(4-diethylamino-2-hydroxyphenyl)-2,4-dihydroxycyclobutenediylium tetraethyl squarate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



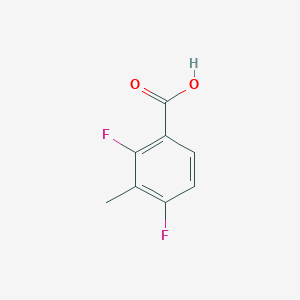
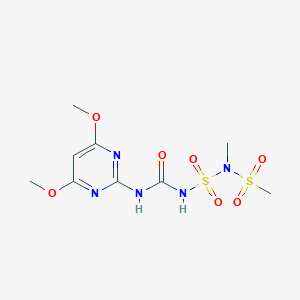
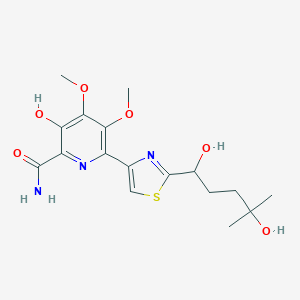
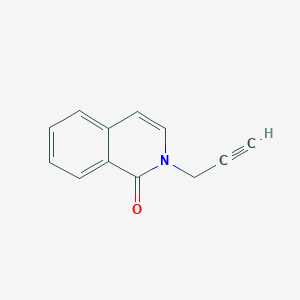
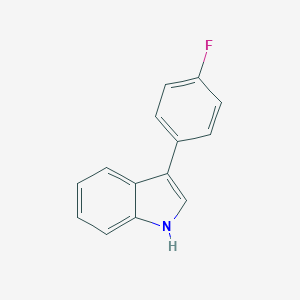
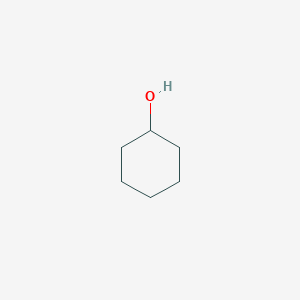
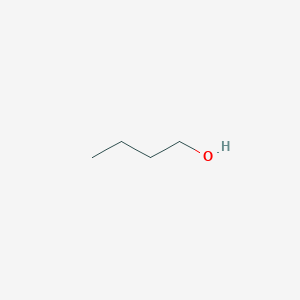
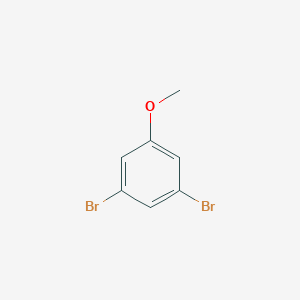
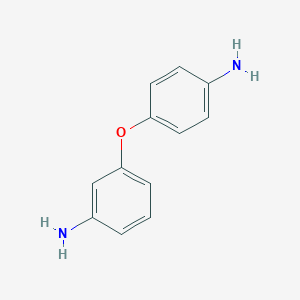
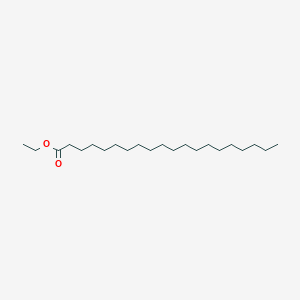
![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)
